molecular formula C15H10ClFN2OS2 B2965157 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899958-43-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2965157
CAS No.: 899958-43-1
M. Wt: 352.83
InChI Key: CURCWDFUQLIEGP-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a thiazole-based acetamide derivative featuring a 5-chlorothiophene substituent on the thiazole ring and a 4-fluorophenyl group on the acetamide side chain. Its structure combines electron-withdrawing groups (Cl, F) that enhance stability and influence electronic properties.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS2/c16-13-6-5-12(22-13)11-8-21-15(18-11)19-14(20)7-9-1-3-10(17)4-2-9/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCWDFUQLIEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a chlorothiophene moiety and a fluorophenyl acetamide group. Its molecular formula is C12H10ClN2OSC_{12}H_{10}ClN_2OS, with a molecular weight of approximately 258.8 g/mol. The structural arrangement contributes to its biological interactions and reactivity.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Studies have shown that derivatives of thiazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like celecoxib .
  • Analgesic Effects :
    • In vivo studies utilizing animal models have confirmed the analgesic properties of related compounds, with significant reductions in pain responses observed through methods such as the hot plate test and carrageenan-induced inflammation assays .
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant capacity, which is crucial for mitigating oxidative stress-related diseases. Preliminary data suggest that it may enhance cellular defense mechanisms against oxidative damage.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • COX Enzyme Inhibition : The compound selectively inhibits COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways related to inflammation and cell proliferation, potentially affecting various cellular processes involved in disease progression.

Data Table: Biological Activities Summary

Activity TypeMechanismIC50 Values (μM)References
COX-1 InhibitionEnzyme inhibition15.32 (Aspirin)
COX-2 InhibitionSelective enzyme inhibition0.76 - 9.01
Analgesic EffectPain response modulationSignificant
Antioxidant ActivityOxidative stress mitigationTBD

Case Studies

  • In Vivo Analgesic Study :
    • A study evaluated the analgesic effect of a related thiazole compound in rodents, demonstrating significant pain relief at doses of 5, 10, and 20 mg/kg body weight. The results indicated a dose-dependent response in reducing pain sensitivity compared to controls .
  • Anti-inflammatory Study :
    • Another investigation focused on the anti-inflammatory potential of thiazole derivatives using carrageenan-induced paw edema models. The results showed a marked decrease in paw swelling in treated groups versus untreated controls, highlighting the efficacy of these compounds in managing inflammation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a thiazole-acetamide core with numerous derivatives, but its unique substituents differentiate its properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents on Thiazole Acetamide Side Chain Melting Point (°C) Molecular Weight (g/mol) Biological Activity Reference
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (Target Compound) 5-Chlorothiophen-2-yl 4-Fluorophenyl Not reported ~408.87 (estimated) Hypothesized antimicrobial
N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenylpyrrol-2-yl)sulfamoyl)acetamide (9a) 4-Chlorothiophen-2-yl Sulfamoyl-pyrrole 135–137 579.06 Antimicrobial
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 4-Fluorophenyl 4-Fluorophenyl-piperazine 328–329 414.13 MMP inhibition (anti-inflammatory)
N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) 3-Chlorophenyl 3-Methylphenyl Not reported ~330.82 (estimated) Broad-spectrum antimicrobial
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(quinoxalin-2-yloxy)triazolylacetamide (11d) 4-Fluorophenyl Quinoxaline-triazole Not reported 458.5 Not reported
Key Observations:

Substituent Effects on Activity :

  • The 5-chlorothiophene group in the target compound is structurally similar to 4-chlorothiophene in 9a (), which demonstrated antimicrobial activity. This suggests that chlorothiophene-thiazole hybrids may enhance antimicrobial efficacy .
  • The 4-fluorophenyl acetamide group is shared with compound 30 (), which showed matrix metalloproteinase (MMP) inhibitory activity. Fluorine’s electronegativity likely improves binding affinity in enzyme inhibition .

Physical Properties: Piperazine-containing derivatives (e.g., compound 30) exhibit higher melting points (~325°C) due to increased hydrogen bonding and rigidity, whereas sulfamoyl-pyrrole derivatives (e.g., 9a) have lower melting points (~135°C), reflecting differences in molecular packing .

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